Cas no 1804432-75-4 (2,3-Dimethyl-5-(trifluoromethylthio)anisole)
2,3-Dimethyl-5-(trifluoromethylthio)anisole Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dimethyl-5-(trifluoromethylthio)anisole
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- Inchi: 1S/C10H11F3OS/c1-6-4-8(15-10(11,12)13)5-9(14-3)7(6)2/h4-5H,1-3H3
- InChI Key: MYTLTQIFNBIHJX-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=C(C(C)=C(C)C=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 207
- XLogP3: 4.3
- Topological Polar Surface Area: 34.5
2,3-Dimethyl-5-(trifluoromethylthio)anisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015333-250mg |
2,3-Dimethyl-5-(trifluoromethylthio)anisole |
1804432-75-4 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
| Alichem | A010015333-500mg |
2,3-Dimethyl-5-(trifluoromethylthio)anisole |
1804432-75-4 | 97% | 500mg |
863.90 USD | 2021-07-05 | |
| Alichem | A010015333-1g |
2,3-Dimethyl-5-(trifluoromethylthio)anisole |
1804432-75-4 | 97% | 1g |
1,504.90 USD | 2021-07-05 |
2,3-Dimethyl-5-(trifluoromethylthio)anisole Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2,3-Dimethyl-5-(trifluoromethylthio)anisole
Comprehensive Overview of 2,3-Dimethyl-5-(trifluoromethylthio)anisole (CAS No. 1804432-75-4)
2,3-Dimethyl-5-(trifluoromethylthio)anisole, with the CAS registry number 1804432-75-4, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound belongs to the class of anisole derivatives, which are known for their versatile applications due to their unique chemical properties. The presence of a trifluoromethylthio group in its structure enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
In recent years, the demand for fluorinated compounds like 2,3-Dimethyl-5-(trifluoromethylthio)anisole has surged, driven by their widespread use in drug discovery and crop protection. Researchers and industry professionals frequently search for terms such as "anisole derivatives applications," "trifluoromethylthio group reactivity," and "CAS 1804432-75-4 synthesis," highlighting the compound's relevance in modern chemistry. Its ability to act as a building block for more complex molecules makes it a focal point in organic synthesis.
The compound's molecular structure, featuring both methyl and trifluoromethylthio substituents, contributes to its stability and lipophilicity. These characteristics are particularly advantageous in the development of bioactive molecules, where solubility and membrane permeability are critical. As a result, 2,3-Dimethyl-5-(trifluoromethylthio)anisole is often explored in the context of "medicinal chemistry intermediates" and "agrochemical precursors."
From an environmental and sustainability perspective, the compound's fluorine-containing moiety aligns with the growing interest in "green chemistry" and "sustainable synthesis." Fluorinated compounds are known for their durability and efficacy, which can reduce the frequency of application in agricultural settings, thereby minimizing environmental impact. This aspect resonates with current trends in "eco-friendly agrochemicals" and "low-impact pesticides."
In the realm of material science, 2,3-Dimethyl-5-(trifluoromethylthio)anisole is investigated for its potential in creating advanced polymers and coatings. The trifluoromethylthio group imparts unique electronic properties, making the compound a candidate for "high-performance materials" and "electronic device components." Searches related to "fluorinated anisole uses" and "CAS 1804432-75-4 properties" reflect this interdisciplinary interest.
Quality control and analytical methods for 2,3-Dimethyl-5-(trifluoromethylthio)anisole are also topics of frequent inquiry. Techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to ensure purity and consistency. Keywords like "analytical characterization of anisole derivatives" and "CAS 1804432-75-4 purity standards" underscore the importance of rigorous testing in industrial and research settings.
In summary, 2,3-Dimethyl-5-(trifluoromethylthio)anisole (CAS No. 1804432-75-4) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity profile make it a subject of ongoing research and development. Whether in the context of "drug discovery," "sustainable agriculture," or "advanced materials," this compound continues to play a pivotal role in innovation and scientific progress.
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